Trifluoro[2-(methylsulfanyl)ethyl]silane
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Overview
Description
Trifluoro[2-(methylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a silicon atom, along with a methylsulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro[2-(methylsulfanyl)ethyl]silane typically involves the reaction of a suitable silicon precursor with a trifluoromethylating agent. One common method is the reaction of a chlorosilane with trifluoromethyl lithium or trifluoromethyl trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.
Scientific Research Applications
Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of advanced materials, including coatings and polymers.
Mechanism of Action
The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Trifluorosilane: A simpler compound with a trifluoromethyl group attached to silicon.
Uniqueness
Trifluoro[2-(methylsulfanyl)ethyl]silane is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl ethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
93575-03-2 |
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Molecular Formula |
C3H7F3SSi |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
trifluoro(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
InChI Key |
KVHWAAWFDSJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CSCC[Si](F)(F)F |
Origin of Product |
United States |
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